2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite

Descripción general

Descripción

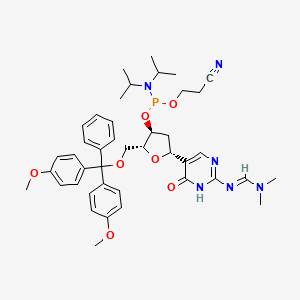

2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite is a synthetic nucleoside analog used extensively in oligonucleotide synthesis. This compound is particularly valuable in the field of biomedical research and drug development due to its unique structural properties, which allow for the modification of nucleic acids. The molecular formula of this compound is C42H53N6O7P, and it has a molecular weight of 784.88 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite typically involves multiple steps, starting with the protection of the nucleoside’s hydroxyl groups. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 3’-hydroxyl group is converted into a cyanoethyl (CE) phosphoramidite. The N4 position is protected with a dimethylformamide (DMF) group. The synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of automated synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to ensure consistent quality and efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphotriesters.

Reduction: Reduction reactions can remove protective groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as dithiothreitol (DTT), and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions include modified nucleosides and oligonucleotides, which are essential for various applications in genetic research and therapeutic development .

Aplicaciones Científicas De Investigación

Oligonucleotide Synthesis

Role in Synthesis:

This phosphoramidite is primarily employed in the solid-phase synthesis of oligonucleotides. Its incorporation into DNA strands allows for the introduction of specific modifications that can enhance stability and binding affinity.

Benefits:

- Increased Stability: The modifications provided by pseudoisocytidine can improve the thermal stability of oligonucleotides, making them more resistant to nucleolytic degradation.

- Enhanced Binding Affinity: The presence of pseudoisocytidine can facilitate stronger hybridization with complementary RNA or DNA sequences, which is beneficial in applications like antisense therapy.

Therapeutic Applications

Antisense Oligonucleotides:

Oligonucleotides synthesized with this phosphoramidite can be designed to bind specifically to target mRNA, thereby inhibiting gene expression. This mechanism is crucial in developing therapies for various diseases, including cancers and genetic disorders.

Case Study Example:

Research has demonstrated that antisense oligonucleotides containing pseudoisocytidine modifications exhibit increased potency in downregulating target genes compared to their unmodified counterparts. This has been particularly noted in studies targeting oncogenes associated with tumor growth.

Diagnostic Tools

Use in Diagnostics:

The ability to design highly specific probes using this phosphoramidite makes it valuable for diagnostic applications, such as PCR (Polymerase Chain Reaction) and qPCR (quantitative PCR). These tools are essential for detecting genetic mutations and pathogens.

Example Application:

In clinical diagnostics, oligonucleotides synthesized with pseudoisocytidine have been used to develop assays that detect viral RNA, providing rapid results essential for managing infectious diseases.

Research Applications

Molecular Biology Studies:

Researchers utilize oligonucleotides containing this phosphoramidite to investigate various biological processes, including gene regulation and protein interactions.

Experimental Findings:

Studies have shown that oligonucleotides with pseudoisocytidine modifications can alter the secondary structure of RNA, which can be pivotal in understanding RNA function and stability.

Actividad Biológica

2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. Its unique structural features contribute to its biological activity, particularly in applications related to gene therapy and molecular biology. This article explores its biological activity, highlighting significant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C42H53N6O7P

- CAS Number : 307314-31-4

This phosphoramidite is characterized by the presence of a pseudoisocytidine base, which may influence its interaction with nucleic acids and enzymes involved in nucleic acid metabolism .

Research indicates that modifications in nucleosides can significantly affect their biological functions. The incorporation of pseudoisocytidine into oligonucleotides may enhance their stability and resistance to enzymatic degradation, which is crucial for therapeutic applications .

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit DNA methyltransferases, suggesting that 2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine could potentially exhibit similar inhibitory effects on specific enzymes involved in DNA modification .

- Antiproliferative Effects : In vitro studies have demonstrated that chemically modified RNA, including those containing pseudoisocytidine, can exhibit antiproliferative effects against various cancer cell lines. This suggests potential applications in cancer therapy .

Case Study 1: Antiproliferative Activity

A study assessed the antiproliferative activity of oligonucleotides containing modified nucleosides, including pseudoisocytidine. The findings indicated that these modifications led to a significant reduction in cell viability in cancer cell lines.

- Cell Lines Used : B16 melanoma cells

- Concentration : Tested at 25 nM, 50 nM, and 100 nM

- IC50 Values : The IC50 value was determined to be approximately 68 nM for the modified oligonucleotide.

Case Study 2: Inhibition of Methylation

Another study focused on the ability of modified nucleosides to inhibit DNA methylation processes. Oligonucleotides containing pseudoisocytidine were tested against bacterial methyltransferases.

- Enzyme Tested : M. HhaI methyltransferase

- Inhibition Observed : Significant inhibition was noted when pseudoisocytidine was incorporated into the substrate DNA.

Table 1: Summary of Biological Activities

Table 2: IC50 Values for Modified Oligonucleotides

Propiedades

IUPAC Name |

N'-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H53N6O7P/c1-29(2)48(30(3)4)56(53-24-12-23-43)55-38-25-37(36-26-44-41(46-40(36)49)45-28-47(5)6)54-39(38)27-52-42(31-13-10-9-11-14-31,32-15-19-34(50-7)20-16-32)33-17-21-35(51-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,44,46,49)/b45-28+/t37-,38+,39-,56?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRSTXQTKUQHPR-IWXRBAEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)N=CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)/N=C/N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H53N6O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.